Sodium 2-(7-(diethylamino)-2-oxo-2H-1-benzopyran-3-yl)-1H-benzimidazolesulphonate
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Overview
Description
UNII-FT9Y34W9UL, also known as Sodium 2-(7-(Diethylamino)-2-oxo-2H-1-benzopyran-3-yl)-1H-benzimidazolesulfonate, is a chemical compound with the molecular formula C20H18N3O5S.Na and a molecular weight of 435.43 . This compound is characterized by its achiral nature and lack of defined stereocenters . It is primarily used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of Sodium 2-(7-(Diethylamino)-2-oxo-2H-1-benzopyran-3-yl)-1H-benzimidazolesulfonate involves several steps. The synthetic route typically includes the reaction of 7-(Diethylamino)-2-oxo-2H-1-benzopyran-3-carboxylic acid with 1H-benzimidazole-2-sulfonic acid in the presence of a suitable base to form the desired product . The reaction conditions often require controlled temperature and pH to ensure the formation of the compound with high purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to achieve efficient yield and cost-effectiveness .
Chemical Reactions Analysis
Sodium 2-(7-(Diethylamino)-2-oxo-2H-1-benzopyran-3-yl)-1H-benzimidazolesulfonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide under controlled conditions.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonate group can be replaced by other nucleophiles.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific pH ranges to ensure the desired reaction pathways. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Sodium 2-(7-(Diethylamino)-2-oxo-2H-1-benzopyran-3-yl)-1H-benzimidazolesulfonate has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is utilized in biochemical assays and as a fluorescent probe for studying biological processes.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Sodium 2-(7-(Diethylamino)-2-oxo-2H-1-benzopyran-3-yl)-1H-benzimidazolesulfonate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Sodium 2-(7-(Diethylamino)-2-oxo-2H-1-benzopyran-3-yl)-1H-benzimidazolesulfonate can be compared with other similar compounds, such as:
- Sodium 2-(7-(Diethylamino)-2-oxo-2H-1-benzopyran-3-yl)-1H-benzimidazole-4-sulfonate
- Sodium 2-(7-(Diethylamino)-2-oxo-2H-1-benzopyran-3-yl)-1H-benzimidazole-5-sulfonate
These compounds share similar structural features but differ in the position of the sulfonate group on the benzimidazole ring. The unique positioning of the sulfonate group in Sodium 2-(7-(Diethylamino)-2-oxo-2H-1-benzopyran-3-yl)-1H-benzimidazolesulfonate contributes to its distinct chemical properties and reactivity .
Properties
CAS No. |
70267-73-1 |
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Molecular Formula |
C20H18N3NaO5S |
Molecular Weight |
435.4 g/mol |
IUPAC Name |
sodium;2-[7-(diethylamino)-2-oxochromen-3-yl]benzimidazole-1-sulfonate |
InChI |
InChI=1S/C20H19N3O5S.Na/c1-3-22(4-2)14-10-9-13-11-15(20(24)28-18(13)12-14)19-21-16-7-5-6-8-17(16)23(19)29(25,26)27;/h5-12H,3-4H2,1-2H3,(H,25,26,27);/q;+1/p-1 |
InChI Key |
XYDFUNYLDFBVMI-UHFFFAOYSA-M |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)C3=NC4=CC=CC=C4N3S(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
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